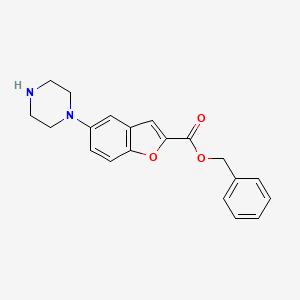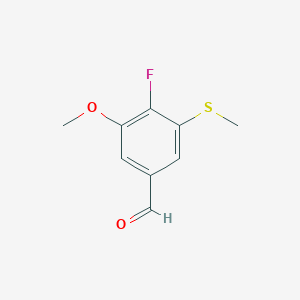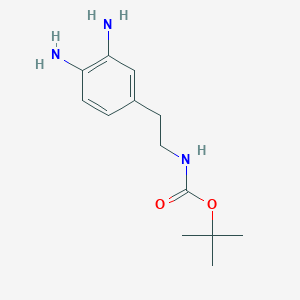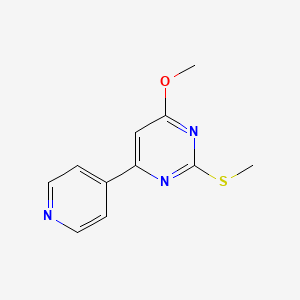
2-(2,6-Diaminohexanoylamino)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid: is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine and aspartic acid, which are essential amino acids. Its structure includes two amino groups and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid typically involves the coupling of lysine and aspartic acid derivatives. The process begins with the protection of the amino groups of lysine and aspartic acid to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or active esters, which facilitate the formation of the peptide bond between the two amino acids. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, allows for easy purification and handling of intermediates.
化学反应分析
Types of Reactions:
Oxidation: The amino groups in (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions to oxidize the amino groups.
Reduction: Lithium aluminum hydride or borane can be used to reduce the carboxylic acid group.
Substitution: Electrophiles such as acyl chlorides or isocyanates can react with the amino groups to form substituted derivatives.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, ureas, or other substituted derivatives.
科学研究应用
Chemistry: In chemistry, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid is used as a building block for the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study the role of lysine and aspartic acid residues in proteins. It can be incorporated into synthetic peptides to investigate the effects of specific amino acid substitutions on protein structure and function.
Medicine: In medicine, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid derivatives are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability or bioactivity, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable peptide bonds makes it valuable for the synthesis of high-performance polymers and coatings.
作用机制
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, this compound can modulate enzyme activity by mimicking natural substrates or inhibitors, thereby affecting metabolic pathways and cellular processes.
相似化合物的比较
Lysine: An essential amino acid with a similar structure but lacking the aspartic acid moiety.
Aspartic Acid: Another essential amino acid that forms the basis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid.
Glutamic Acid: Similar to aspartic acid but with an additional methylene group in the side chain.
Uniqueness: The uniqueness of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid lies in its combined features of lysine and aspartic acid. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
2-(2,6-diaminohexanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOWSLJGLSUOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)





![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)

![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)
